6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid
Description
6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a but-2-yn-1-yl substituent at the 6-position amino group and a carboxylic acid moiety at the 4-position. This compound is part of a broader class of pyrimidine-4-carboxylic acids, which are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug discovery .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-(but-2-ynylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-3-4-10-8-5-7(9(13)14)11-6-12-8/h5-6H,4H2,1H3,(H,13,14)(H,10,11,12) |
InChI Key |
OJFXKNLCSPRHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC=NC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with but-2-yn-1-amine under specific conditions. One common method includes:
Starting Materials: Pyrimidine-4-carboxylic acid and but-2-yn-1-amine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Procedure: The pyrimidine-4-carboxylic acid is first activated using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an intermediate, which then reacts with but-2-yn-1-amine to yield the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The but-2-yn-1-yl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Oxo derivatives of the but-2-yn-1-yl group.
Reduction Products: Saturated derivatives of the original compound.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The but-2-yn-1-yl group can form covalent bonds with active site residues, inhibiting enzyme activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine-4-Carboxylic Acid Derivatives
Pharmacological and Biochemical Activities
- Antimicrobial Activity: Thieno[2,3-d]pyrimidine-4-carboxylic acid amides (e.g., compound 2g) exhibit broad-spectrum antimicrobial activity, with MIC values as low as 2 µg/mL against Pseudomonas aeruginosa .
- Antitubercular Activity: 6-Dialkylaminopyrimidine carboxamides (e.g., compound 31) showed potent activity against Mycobacterium tuberculosis (MIC = 0.5–1 µg/mL) . The but-2-yn-1-yl group’s rigidity may enhance target binding compared to flexible alkyl chains.
- Enzyme Inhibition : Pyrimidine-4-carboxylic acid derivatives are explored as ACE inhibitors and TrmD inhibitors, with docking studies indicating high binding affinity to active sites .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid (CAS Number: 1701632-73-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.
The molecular formula of 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is with a molecular weight of 191.19 g/mol. Its structure includes a pyrimidine ring substituted with a butynyl amino group and a carboxylic acid functional group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.19 g/mol |
| CAS Number | 1701632-73-6 |
Synthesis
The synthesis of 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with propargyl amines under basic conditions. The use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) facilitates the formation of the desired compound in high yield.
Anticancer Properties
Research has indicated that compounds similar to 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
One study evaluated a series of pyrimidine derivatives and found that modifications to the amino group significantly enhanced their cytotoxicity against cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. In vitro assays demonstrated that it possesses inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could lead to therapeutic applications in treating infections and cancer .
Case Study 1: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer efficacy of various pyrimidine derivatives, including 6-[(But-2-yn-1-yloxy)amino]pyrimidine compounds. The results indicated that modifications at the 4-position significantly increased potency against human cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative tested .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, a library of compounds including 6-[(But-2-yn-1-yloxy)amino]pyrimidine derivatives was screened against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited over 90% inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the optimal synthetic routes for 6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling pyrimidine-4-carboxylic acid derivatives with but-2-yn-1-ylamine via condensation or nucleophilic substitution. Catalysts like palladium or copper (e.g., for Sonogashira coupling) may enhance efficiency, while solvents such as DMF or toluene are common . Optimization requires systematic variation of temperature (80–120°C), stoichiometry (1:1.2 molar ratio), and catalyst loading (2–5 mol%). Monitor purity via HPLC and adjust reaction time (12–24 hrs) to maximize yield (reported 60–85% for analogous compounds) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., pyrimidine C-6 amine and but-2-yn-1-yl group).
- HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to assess purity (>95%).
- Mass spectrometry (HRMS) for molecular ion verification (calculated m/z for C₉H₁₀N₄O₂: 218.0804).
Cross-reference with IR for carboxylic acid (1700–1750 cm⁻¹) and alkyne (2100–2260 cm⁻¹) stretches .
Q. What purification strategies are effective for removing byproducts in the final synthesis step?
- Methodological Answer :
- Column chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted amines or carboxylic acid intermediates.
- Recrystallization from ethanol/water (7:3 v/v) to isolate high-purity crystals.
- Acid-base extraction (pH adjustment to 3–4 using HCl) to precipitate the carboxylic acid moiety .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites (e.g., pyrimidine N-1 for electrophilic substitution).
- Use molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., kinases or DHFR).
- Validate predictions with SAR studies, modifying substituents (e.g., alkyl chain length on the alkyne) to optimize steric and electronic effects .
Q. What assays are suitable for evaluating the compound’s antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli; 24–48 hrs incubation). Include positive controls (e.g., ciprofloxacin) and solvent blanks.
- Anticancer : MTT assay (72 hrs exposure to HeLa or MCF-7 cells). Compare IC₅₀ values with cisplatin. Validate selectivity via toxicity screening in non-cancerous cell lines (e.g., HEK293) .
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Variable-temperature NMR to identify dynamic processes (e.g., rotamers of the alkyne group).
- 2D-COSY/TOCSY to assign coupling patterns and distinguish regioisomers.
- Spiking experiments with synthetic intermediates to trace impurities (e.g., residual starting material) .
Q. What strategies mitigate instability of the alkyne moiety under aqueous or oxidative conditions?
- Methodological Answer :
- Store solutions in anhydrous DMSO at -20°C to prevent hydrolysis.
- Add radical scavengers (e.g., BHT, 0.1% w/v) to reaction mixtures to inhibit alkyne polymerization.
- Monitor degradation via LC-MS over 72 hrs to establish shelf-life .
Q. How do steric and electronic effects of the but-2-yn-1-yl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Compare reaction rates with linear vs. branched alkynes using kinetic studies (e.g., monitoring Suzuki coupling by TLC).
- Hammett analysis to correlate substituent σ values with electronic effects on pyrimidine ring electrophilicity.
- Steric maps (Molecular Mechanics) to assess accessibility of the amino group for further functionalization .
Q. What advanced techniques validate the compound’s role as a kinase inhibitor lead?
- Methodological Answer :
- Surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff) with recombinant kinases.
- X-ray crystallography of inhibitor-enzyme complexes to identify key interactions (e.g., H-bonds with pyrimidine carboxylate).
- Phosphorylation assays (Western blot) to quantify inhibition of downstream targets (e.g., ERK or AKT) .
Q. How can researchers address low solubility in biological assays without derivatization?
- Methodological Answer :
- Use co-solvents (≤10% DMSO/PEG-400) to maintain solubility while minimizing cytotoxicity.
- Nanoformulation (liposomes or cyclodextrin encapsulation) to enhance bioavailability.
- pH adjustment (6.5–7.4) to exploit zwitterionic properties of the carboxylic acid/amine groups .
Data Contradiction Analysis
Q. How should conflicting reports on catalytic efficiency (e.g., Pd vs. Cu) be reconciled?
- Methodological Answer :
- Conduct control experiments with identical substrates and conditions (e.g., 100°C, 12 hrs in DMF).
- Compare turnover numbers (TON) and catalyst loading (e.g., 2 mol% PdCl₂ vs. 5 mol% CuI).
- Analyze byproduct profiles (GC-MS) to identify side reactions (e.g., Glaser coupling in Cu systems) .
Q. What statistical approaches validate reproducibility in biological activity studies?
- Methodological Answer :
- Use ANOVA to assess inter-experimental variability (n ≥ 3 replicates).
- Apply Grubbs’ test to exclude outliers in dose-response data.
- Report 95% confidence intervals for IC₅₀ values to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
